3-(4-Ethoxy-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one
CAS No.: 918154-71-9
Cat. No.: VC17304826
Molecular Formula: C23H17N3O2S
Molecular Weight: 399.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 918154-71-9 |
|---|---|
| Molecular Formula | C23H17N3O2S |
| Molecular Weight | 399.5 g/mol |
| IUPAC Name | 3-(4-ethoxy-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4-one |
| Standard InChI | InChI=1S/C23H17N3O2S/c1-2-28-18-13-8-14-19-20(18)25-23(29-19)26-21(15-9-4-3-5-10-15)24-17-12-7-6-11-16(17)22(26)27/h3-14H,2H2,1H3 |
| Standard InChI Key | ICSRBRCFIUMVGA-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=C2C(=CC=C1)SC(=N2)N3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C5 |
Introduction
Structural and Molecular Characterization
Chemical Identity and Nomenclature
The compound 3-(4-Ethoxy-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one (CAS No. 918154-71-9) belongs to the quinazolinone family, characterized by a fused bicyclic core structure. Its IUPAC name derives from the substitution pattern: a 4-ethoxybenzothiazole group at position 3, a phenyl group at position 2, and a ketone oxygen at position 4 of the quinazolinone scaffold. The molecular formula C₂₃H₁₇N₃O₂S reflects a molar mass of 399.5 g/mol, with key functional groups influencing its reactivity and intermolecular interactions.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₁₇N₃O₂S |
| Molecular Weight | 399.5 g/mol |
| IUPAC Name | 3-(4-ethoxy-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4-one |
| Canonical SMILES | CCOC1=C2C(=CC=C1)SC(=N2)N3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C5 |
| InChI Key | ICSRBRCFIUMVGA-UHFFFAOYSA-N |
Spectroscopic and Crystallographic Data
Although crystallographic data for this specific compound are unavailable, related quinazolinones exhibit planar quinazolinone cores with substituents influencing packing motifs. Infrared (IR) spectra of analogs show characteristic stretches for C=O (1670–1680 cm⁻¹), aromatic C-H (3050–3100 cm⁻¹), and ether C-O (1250–1300 cm⁻¹) . Nuclear magnetic resonance (NMR) spectra typically reveal distinct signals for the ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 3.9–4.1 ppm for CH₂) and aromatic protons (δ 6.8–8.2 ppm) .
Synthetic Methodologies and Optimization
General Synthesis of Quinazolinone Derivatives
Quinazolinones are traditionally synthesized via cyclocondensation of anthranilic acid derivatives with amines or carbonyl compounds. For example, 2-phenylquinazolin-4(3H)-ones are prepared using Brønsted acidic ionic liquids (e.g., MSPHS@SiO₂) under reflux in ethanol-water mixtures, achieving yields up to 92.5% . These methods emphasize green chemistry principles by minimizing toxic solvents and enabling catalyst recycling .
Synthesis of 3-(4-Ethoxy-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one
The target compound’s synthesis likely involves sequential steps:
-
Formation of the benzothiazole moiety: 4-Ethoxy-2-aminothiophenol reacts with carboxylic acid derivatives to form the benzothiazole ring.
-
Quinazolinone cyclization: Anthranilic acid condenses with benzothiazole-2-amine in the presence of acetic anhydride, followed by phenyl group introduction via Suzuki coupling or nucleophilic substitution .
Optimized conditions may include:
Table 2: Comparative Yields of Analogous Quinazolinones
| Substituent | Yield (%) | Conditions | Reference |
|---|---|---|---|
| 2-Phenyl-3-(thiadiazolyl) | 66–75 | Acetic anhydride, reflux | |
| 2-Methyl-3-(benzothiazolyl) | 70–85 | Ionic liquid catalysis |
Quinazolinones bearing heterocyclic substituents demonstrate notable AChE inhibition, a therapeutic target for Alzheimer’s disease. For instance, 2-methyl-3-(thiadiazolyl)quinazolin-4(3H)-one derivatives exhibit IC₅₀ values comparable to donepezil (reference drug), with electron-donating groups enhancing activity . The ethoxy and benzothiazole groups in the subject compound may similarly modulate AChE binding via hydrophobic interactions and π-π stacking .
Antimicrobial and Anticancer Properties
Structural analogs with arylideneamino or benzothiazole groups show broad-spectrum antimicrobial activity against Staphylococcus aureus (MIC: 8–16 µg/mL) and Escherichia coli (MIC: 16–32 µg/mL). Molecular docking studies suggest that the benzothiazole moiety intercalates into DNA or inhibits topoisomerase II, warranting further investigation into this compound’s anticancer potential.
Computational and Mechanistic Insights
Molecular Docking and QSAR Studies
While specific studies on this compound are absent, QSAR models for quinazolinones highlight the importance of:
-
LogP: Optimal hydrophobicity (LogP 2.5–3.5) for blood-brain barrier penetration .
-
Electrostatic potential: Electron-deficient quinazolinone cores enhancing AChE active-site interactions .
Proposed Mechanism of AChE Inhibition
Quinazolinones likely inhibit AChE through:
-
Competitive binding to the catalytic anionic site (CAS).
-
Peripheral anionic site (PAS) blockade, preventing β-amyloid aggregation .
Challenges and Future Directions
Research Gaps
-
In vivo pharmacokinetics: No data on bioavailability, metabolism, or toxicity.
-
Target specificity: Potential off-target effects on butyrylcholinesterase (BuChE) remain unexplored.
Synthetic Advancements
Future work should prioritize:
-
Catalyst innovation: Photocatalytic or enzymatic methods to improve regioselectivity.
-
Polymer-supported reagents: Facilitating large-scale synthesis .
Therapeutic Applications
Preclinical studies should evaluate:
-
Neuroprotective effects in transgenic Alzheimer’s models.
-
Synergistic combinations with existing anticholinesterases.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume